molecular formula C13H10BrNO2 B2416532 5-Acetyl-2-(4-bromophenoxy) pyridine CAS No. 1557799-39-9

5-Acetyl-2-(4-bromophenoxy) pyridine

Cat. No. B2416532
CAS RN: 1557799-39-9
M. Wt: 292.132
InChI Key: XBDIIEFLZBEFJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives, such as 5-Acetyl-2-(4-bromophenoxy) pyridine, can be achieved through various methods. One approach involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process yields 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .


Molecular Structure Analysis

The molecular formula of 5-Acetyl-2-(4-bromophenoxy) pyridine is C13H10BrNO2 . The molecular weight is 292.13 .

Scientific Research Applications

Synthesis of Schiff-Base Ligands

5-Acetyl-2-(4-bromophenoxy) pyridine serves as a precursor for synthesizing Schiff-Base ligands, which are significant in coordination chemistry. A study by Xu Nan-ping (2006) demonstrated the synthesis process involving acetyl-pyridine and outlined its importance in creating Schiff-Base ligands (Xu Nan-ping, 2006).

Role in Insecticides

Pyridine derivatives, including 5-Acetyl-2-(4-bromophenoxy) pyridine, have been researched for their potential as insecticides. A 2014 study by Bakhite et al. highlighted the synthesis and aphidicidal activities of various pyridine derivatives, emphasizing their effectiveness against cowpea aphids (Bakhite et al., 2014).

Acetylation Reactions

The compound is also useful in acetylation reactions. Paul et al. (2002) utilized acetic anhydride–pyridine over basic alumina for acetylations of various groups, showcasing the versatility of pyridine derivatives in such reactions (Paul et al., 2002).

Antimicrobial Activities

Research into pyridine derivatives has also explored their antimicrobial properties. Abdel-rahman et al. (2002) synthesized various pyridothienopyrimidines and pyridothienotriazines, including compounds related to 5-Acetyl-2-(4-bromophenoxy) pyridine, and tested their antimicrobial activities (Abdel-rahman et al., 2002).

Catalysis in Hydroxylation Reactions

Leng et al. (2008) discussed the role of pyridine-modified catalysts in the hydroxylation of benzene. Their study suggests that pyridine compounds, like 5-Acetyl-2-(4-bromophenoxy) pyridine, could have applications in catalysis, particularly in reactions involving hydrogen peroxide (Leng et al., 2008).

Spectroscopic and Optical Studies

Santhy et al. (2019) conducted spectroscopic and optical studies on a related compound, 2-Acetyl amino-5-bromo-4 methyl pyridine, to understand its structural and electronic properties, which can provide insights applicable to 5-Acetyl-2-(4-bromophenoxy) pyridine (Santhy et al., 2019).

Antiprotozoal Agents

Ismail et al. (2004) explored the potential of imidazo[1,2-a]pyridine derivatives as antiprotozoal agents. This research can be relevant for understanding the broader applications of pyridine derivatives in medicinal chemistry (Ismail et al., 2004).

Mechanism of Action

The mechanism of action of 5-Acetyl-2-(4-bromophenoxy) pyridine is not well-documented. Pyridine derivatives are known to exhibit a range of pharmacological effects .

Safety and Hazards

The safety data sheet for a similar compound, 2-(4-Bromophenoxy)pyridine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines has been proposed. This involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This could potentially lead to the development of new compounds with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .

properties

IUPAC Name

1-[6-(4-bromophenoxy)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c1-9(16)10-2-7-13(15-8-10)17-12-5-3-11(14)4-6-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDIIEFLZBEFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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